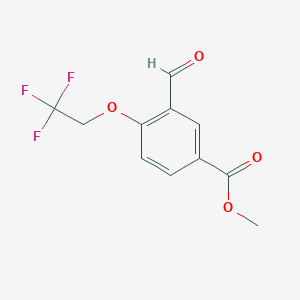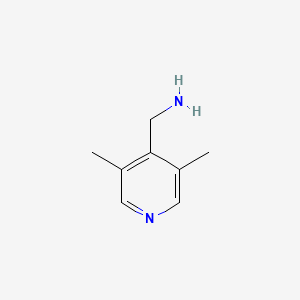
(3,5-Dimethylpyridin-4-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylpyridin-4-YL)methanamine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound features a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a methanamine group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylpyridin-4-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylpyridine.
Formylation: The pyridine ring is formylated at the 4-position using a formylating agent such as paraformaldehyde in the presence of an acid catalyst.
Reduction: The formyl group is then reduced to a methanamine group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Dimethylpyridin-4-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as NaBH4 or LiAlH4 are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylpyridin-4-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (3,5-Dimethylpyridin-4-YL)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5-Dimethylpyridin-2-YL)methanamine: Similar structure but with the methanamine group at the 2-position.
(4-Methoxy-3,5-dimethylpyridin-2-YL)methanamine: Contains a methoxy group at the 4-position instead of a methanamine group.
(3,5-Dimethylpyridin-4-YL)ethanamine: Similar structure with an ethanamine group instead of a methanamine group.
Uniqueness
(3,5-Dimethylpyridin-4-YL)methanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both methyl groups and the methanamine group at specific positions on the pyridine ring provides distinct properties that can be leveraged in various chemical and biological contexts.
This detailed overview highlights the significance of this compound in scientific research and industry, showcasing its diverse applications and unique chemical properties
Eigenschaften
Molekularformel |
C8H12N2 |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
(3,5-dimethylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-6-4-10-5-7(2)8(6)3-9/h4-5H,3,9H2,1-2H3 |
InChI-Schlüssel |
YDTZTTCUTBVSEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)



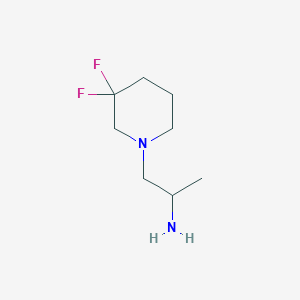


![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)


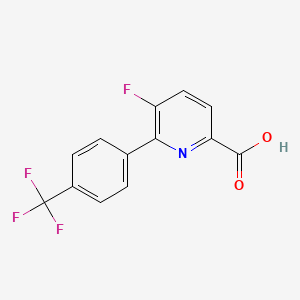
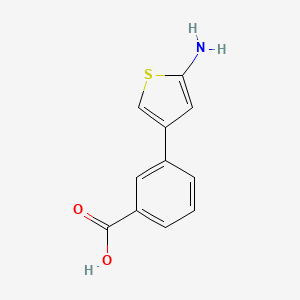
![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)
